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Introduction

The glyceraldehyde-3-phosphate dehydrogenase gene promoter (gpdA) from the filamentous

fungus Aspergillus nidulans is a cornerstone in the field of fungal biotechnology.[1] As a strong,

constitutive promoter, it is widely utilized to drive the expression of foreign (heterologous)

proteins in a variety of fungal hosts.[2][3] The GPD enzyme itself is a key player in glycolysis

and can constitute up to 5% of the total soluble protein in fungi like A. nidulans, highlighting the

inherent strength of its promoter.[1] This makes the gpdA promoter an invaluable tool for

researchers and drug development professionals aiming for reliable and high-level protein

production in eukaryotic systems.

Key Characteristics and Applications

Strong Constitutive Expression: The primary advantage of the gpdA promoter is its ability to

maintain high levels of gene expression throughout the active growth phases of the fungus,

independent of specific inducers or media components.[3][4] This simplifies fermentation

processes and ensures consistent protein production. It is frequently the promoter of choice

for baseline high-level expression in species like Aspergillus niger and Fusarium fujikuroi.[4]

[5]

Broad Host Functionality: The gpdA promoter has been successfully used to express

heterologous genes across a range of filamentous fungi, demonstrating its broad utility.
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Role in Expression Systems: Beyond direct gene expression, the gpdA promoter is a critical

component in sophisticated genetic tools. For instance, in the tetracycline-inducible (Tet-On)

system, it is used to constitutively express the tetracycline-dependent transactivator, which

then activates a target gene in the presence of an inducer like doxycycline.[5][6] It has also

been employed to drive the expression of Cas9 nuclease in CRISPR/Cas9 gene-editing

systems adapted for fungi.[7]

Environmental Regulation: While considered constitutive, the activity of the gpdA promoter

can be significantly modulated by environmental cues.[1] Studies have shown that osmotic

stress, induced by salts (NaCl, KCl, Na₂SO₄) or polyethylene glycol (PEG), can

transcriptionally activate the promoter, leading to a substantial increase in protein

expression.[1] This provides a simple method for enhancing protein yields without complex

genetic modification.

Promoter Engineering: The native gpdA promoter has served as a scaffold for engineering

even stronger or more tailored expression tools. By identifying and manipulating upstream

activating sequences (UAS) and specific regulatory motifs like the "gpd box," researchers

have created synthetic promoters with significantly enhanced transcriptional output.[8][9][10]

Data Presentation: Strength of the gpdA Promoter
and Its Derivatives
The following table summarizes quantitative data on the expression levels achieved using the

gpdA promoter relative to other promoters or its own engineered variants.
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Host Organism
Reporter/Expr
essed Protein

Promoter(s)

Fold Change
in
Expression/Ac
tivity (relative
to control)

Reference

Aspergillus

nidulans

β-glucuronidase

(GUS)

gpdA

(unadapted)

1.0 (Basal level:

40 U)
[1]

Aspergillus

nidulans

β-glucuronidase

(GUS)

gpdA (NaCl-

adapted)
2.7 [1]

Aspergillus

nidulans

β-glucuronidase

(GUS)

gpdA (Na₂SO₄-

adapted)
8.4 [1]

Aspergillus

nidulans

β-glucuronidase

(GUS)

gpdA (PEG-

adapted)
4.9 [1]

Aspergillus

nidulans

β-glucuronidase

(GUS)

gpdA (KCl-

adapted)
7.5 [1]

Aspergillus

nidulans
Superfolder GFP PzipA vs. gpdA 2.9 [11]

Aspergillus

nidulans
Superfolder GFP PsltA vs. gpdA 1.5 [11]

Aspergillus niger
Xylanase B

(xynB)

PgpdA (1x gpd

box)
1.0 (Reference) [8]

Aspergillus niger
Xylanase B

(xynB)

PgpdA2B (2x

gpd box)

2.8 (transcription

level)
[8]

Aspergillus niger
Xylanase B

(xynB)

PgpdA3B (3x

gpd box)

5.7 (transcription

level)
[8]

Aspergillus niger
Xylanase B

(xynB)

PgpdA4B (4x

gpd box)

4.3 (transcription

level)
[8]

Aspergillus niger
Xylanase B

(xynB)

PgpdA3B vs.

PgpdA

2.27 (enzyme

activity)
[10]
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Aspergillus niger
β-galactosidase

(lacZ)

terA promoter

(with TerR) vs.

gpdA

~3.0 [12]

Aspergillus niger mCherry-PyrG
UASb-PgpdA vs.

PgpdA
1.3 [9]
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General Workflow for Heterologous Protein Expression using gpdA Promoter

Vector Construction

Fungal Transformation

Expression and Analysis

Amplify gpdA Promoter
(e.g., from pAN7-1)

Fusion PCR to link
PgpdA::GOI

Amplify Gene of Interest (GOI)
with overlapping ends

Clone PgpdA::GOI into
Expression Vector

Prepare Fungal Protoplasts

Transform with Vector
(e.g., PEG-mediated)

Select Transformants
(e.g., auxotrophy, resistance)

Cultivate Transformants
in Liquid Medium

Harvest Mycelia/Supernatant
for Protein Extraction

Analyze Protein Expression
(SDS-PAGE, Western, Activity Assay)

Click to download full resolution via product page

Caption: General workflow for expressing a heterologous protein.
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The Tet-On Inducible Expression System

Regulator Cassette
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gpdA Promoter
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drives expression of
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Binds to tetO only
in presence of Dox

Minimal Promoter (Pmin)

Gene of Interest (GOI)

Target Protein

is expressed as

Doxycycline (Inducer)
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Caption: The Tet-On system using gpdA for transactivator expression.
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Engineering the gpdA Promoter with 'gpd box' Motifs

Modification via PCR Assembly

Resulting Transcriptional Activity

Native PgpdA
(1x gpd box)

Iterative Assembly

Template

1.0x (Baseline)

Amplify 'gpd box'
regulatory element

Amplify Promoter
Core Fragment

Engineered PgpdA2B
(2x gpd box)

Engineered PgpdA3B
(3x gpd box)

Engineered PgpdA4B
(4x gpd box)

~2.8x~5.7x (Peak) ~4.3x

Click to download full resolution via product page

Caption: Logic of enhancing gpdA promoter strength via gpd box duplication.

Experimental Protocols
Protocol 1: Construction of a gpdA-driven Expression
Vector
This protocol describes a general method for creating an expression cassette where the gene

of interest (GOI) is controlled by the gpdA promoter, using fusion PCR.

Materials:

High-fidelity DNA polymerase
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Expression vector (e.g., containing a selectable marker like pyrG or an antibiotic resistance

gene)

Template plasmid containing the gpdA promoter (e.g., pAN7-1)

Genomic DNA or cDNA of the GOI

PCR primers (see below)

DNA purification kits

Restriction enzymes and T4 DNA ligase (for traditional cloning) or a Gibson Assembly/In-

Fusion kit

Primer Design:

Promoter Fwd: Anneals to the 5' end of the gpdA promoter. Include a restriction site if using

traditional cloning.

Promoter Rev: Anneals to the 3' end of the gpdA promoter. The 5' end of this primer must

contain a ~20 bp overlap with the 5' end of your GOI.

GOI Fwd: Anneals to the 5' end of your GOI. The 5' end must contain a ~20 bp overlap with

the 3' end of the gpdA promoter.

GOI Rev: Anneals to the 3' end of your GOI. Include a stop codon and a restriction site if

needed.

Procedure:

Amplification:

Perform PCR 1 to amplify the gpdA promoter using the "Promoter Fwd" and "Promoter

Rev" primers.

Perform PCR 2 to amplify the GOI using the "GOI Fwd" and "GOI Rev" primers.

Run products on an agarose gel and purify the correct-sized bands.
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Fusion PCR:

Combine the purified gpdA promoter and GOI PCR products in a 1:1 molar ratio to serve

as the template for a third PCR.

Use the "Promoter Fwd" and "GOI Rev" primers for this reaction. The overlapping regions

will anneal, allowing the polymerase to create a full-length PgpdA::GOI fusion product.

The PCR protocol should include an initial denaturation followed by ~10 cycles without

primers to allow fusion, then add primers for another ~25 cycles of amplification.[5]

Cloning:

Purify the fusion PCR product.

Clone the PgpdA::GOI cassette into your linearized expression vector using either

restriction enzyme digestion and ligation or a seamless cloning method like Gibson

Assembly.

Verification:

Transform the final plasmid into E. coli and select for colonies.

Verify the construct via colony PCR and Sanger sequencing.

Protocol 2: Protoplast Transformation of Aspergillus
This protocol is a standard method for introducing plasmid DNA into fungal cells.

Materials:

Fungal spores

Minimal Medium (MM) or Complete Medium (CM)

Protoplasting enzyme solution (e.g., Glucanex, Lysing Enzymes from Trichoderma

harzianum)

Osmotic stabilizer (e.g., 1.2 M MgSO₄ or 0.8 M NaCl)
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PEG solution (e.g., 60% PEG 4000)

Selective regeneration agar plates

Procedure:

Spore Germination: Inoculate fungal spores into liquid medium and grow overnight to obtain

young, healthy mycelia.

Mycelia Harvest: Harvest the mycelia by filtration and wash with an osmotic stabilizer

solution.

Protoplasting: Resuspend the mycelia in the enzyme solution containing an osmotic

stabilizer. Incubate with gentle shaking until a sufficient number of protoplasts are released

(can be monitored with a microscope).

Protoplast Purification: Separate the protoplasts from mycelial debris by filtering through

sterile glass wool. Pellet the protoplasts by gentle centrifugation and wash them twice with

the osmotic stabilizer solution.

Transformation:

Resuspend the protoplasts to a concentration of ~1 x 10⁷ protoplasts/mL.

Add 5-10 µg of your purified plasmid DNA to 100 µL of the protoplast suspension.

Add the PEG solution, mix gently, and incubate at room temperature. The PEG facilitates

DNA uptake.

Regeneration and Selection:

Plate the transformation mix onto selective regeneration agar plates containing an osmotic

stabilizer.

Incubate for several days until transformant colonies appear.

Verification: Isolate genomic DNA from putative transformants and confirm the integration of

the expression cassette via PCR or Southern blot analysis.[1]
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Protocol 3: Enhancing Expression with Osmotic Stress
This protocol can be applied to boost protein production from the gpdA promoter.[1]

Materials:

Validated fungal transformant expressing the GOI under the gpdA promoter.

Liquid culture medium.

Sterile stock solutions of osmolytes (e.g., 4 M NaCl, 4 M KCl, 4 M Na₂SO₄).

Procedure:

Basal Culture: Grow the transformant in its standard liquid medium to the desired growth

phase (e.g., mid-log phase).

Gradual Adaptation (for highest induction):

Split the culture into several flasks.

To each flask, gradually increase the concentration of the chosen osmolyte over time. For

example, for NaCl, increase the concentration in steps of 0.5 M every 12-24 hours until a

final concentration of 1.5-2.0 M is reached.[1]

This gradual adaptation allows the fungus to adjust and results in a robust transcriptional

activation of the gpdA promoter.[1]

Osmotic Shock (alternative method):

Alternatively, subject the culture to a sudden osmotic shock by adding the osmolyte to a

high final concentration (e.g., 2 M NaCl).[1] Note that this can cause an initial reduction in

expression, followed by a gradual increase over 24 hours.[1]

Expression Analysis: Harvest the cells and/or supernatant after the adaptation/shock period

and quantify the protein of interest to determine the fold-increase in expression.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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